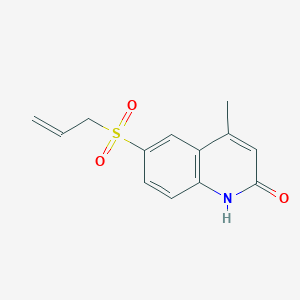

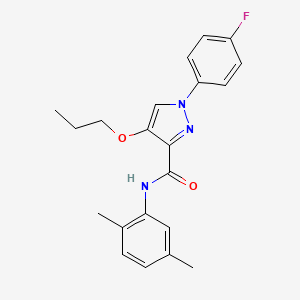

![molecular formula C21H24N4O6 B2484989 Isobutyl 1,3,7-trimethyl-5-(4-nitrophenyl)-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate CAS No. 868144-26-7](/img/structure/B2484989.png)

Isobutyl 1,3,7-trimethyl-5-(4-nitrophenyl)-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of pyrido[2,3-d]pyrimidine derivatives, which share a core structure with our compound of interest, involves several key steps. A notable method for synthesizing such derivatives is through the condensation reaction of diketene with aliphatic or aromatic amines, aromatic aldehydes, and 6-amino-1,3-dimethyluracil in the presence of a catalytic amount of p-toluenesulfonic acid under mild conditions. This one-pot, four-component reaction is efficient and yields the product at ambient temperature with high yields (Shaabani et al., 2009).

Molecular Structure Analysis

The molecular structure of compounds similar to Isobutyl 1,3,7-trimethyl-5-(4-nitrophenyl)-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate often exhibits a flattened envelope conformation for the pyrimidine ring, with the nitrophenyl group introducing significant electronic effects due to its electronegative nature. X-ray crystallography studies on analogous compounds have revealed detailed insights into their structural conformations, which are critical for understanding their chemical behavior and interaction potentials (Zhou et al., 2007).

Chemical Reactions and Properties

Pyrido[2,3-d]pyrimidine derivatives engage in various chemical reactions, including acylation, alkylation, and cycloaddition, which can significantly alter their chemical and biological properties. For example, acylation reactions with acetic anhydride or chloroacetic anhydride can lead to C(2)-acylamino derivatives, showcasing the compound's reactivity towards functional group modifications (Steinlin & Vasella, 2009).

Physical Properties Analysis

The physical properties of this compound, such as solubility, melting point, and stability, are crucial for its application in various domains. These properties are influenced by the compound's molecular structure, specifically the functional groups and their spatial arrangement. Studies on related compounds provide insights into how structural features impact these physical properties, contributing to a deeper understanding of their practical applications (Gomha et al., 2017).

Chemical Properties Analysis

The chemical properties, including reactivity, stability under different conditions, and interaction with other molecules, are essential for the practical use of this compound. The compound's chemical behavior can be explored through various reactions, such as electrochemical oxidation, which sheds light on its potential as a calcium blocker and its underlying reaction mechanisms (Ueno & Umeda, 1992).

Aplicaciones Científicas De Investigación

Synthesis and Biological Activities

Researchers have synthesized various derivatives related to the pyrido[2,3-d]pyrimidine framework, demonstrating significant antimicrobial, antifungal, and anticancer activities. For example, a study presented novel pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[3,4-c]pyrimidine derivatives, revealing potent antibacterial agents with high efficiency against several cancer cell lines, suggesting potential anticancer applications (Hassaneen et al., 2019). Additionally, new pyrido(2,3-d)pyrimidine-carboxylate derivatives were synthesized, showing promising antibacterial, antifungal, and antitumor properties (Shanmugasundaram et al., 2011).

Enzymatic Inhibition and Molecular Docking

Another aspect of research includes the investigation of enzyme inhibitors, where derivatives of pyrimidines have been evaluated for their binding and inhibition capabilities against critical enzymes such as dihydrofolic reductase. Studies have detailed the synthesis of 5-alkyl and 5-arylpyrimidines, exploring their role as inhibitors and providing insights into the mode of pyrimidine binding to dihydrofolic reductase (Baker et al., 1967). This research contributes to understanding how structural modifications of pyrimidines can impact their pharmacological profile and efficacy as enzyme inhibitors.

Antitumor Evaluation

Compounds related to this chemical structure have undergone antitumor evaluation, demonstrating potential in cancer treatment. For instance, synthetic efforts have led to the development of 6-methyl-4-[1-(2-substituted-phenylamino-acetyl)-1H-indol-3-yl]-2-oxo/thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl esters, showing significant in vitro antimicrobial and anticancer potential, with specific compounds emerging as potent antimicrobial agents and anticancer agents against colon cancer cell lines (Sharma et al., 2012).

Propiedades

IUPAC Name |

2-methylpropyl 1,3,7-trimethyl-5-(4-nitrophenyl)-2,4-dioxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N4O6/c1-11(2)10-31-20(27)15-12(3)22-18-17(19(26)24(5)21(28)23(18)4)16(15)13-6-8-14(9-7-13)25(29)30/h6-9,11,16,22H,10H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTFIUWJRAWLIDS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C2=C(N1)N(C(=O)N(C2=O)C)C)C3=CC=C(C=C3)[N+](=O)[O-])C(=O)OCC(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N4O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Amino-2-methyl-benzo[de]isoquinoline-1,3-dione](/img/structure/B2484909.png)

![3-benzyl-5-methyl-N-(3-methylphenyl)-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2484910.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-fluoro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2484912.png)

![N-[3-(Morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]-2-thiophen-2-ylacetamide](/img/structure/B2484914.png)

![N-(2-Methyl-1,3-benzoxazol-6-yl)-N-[(1-propan-2-ylpyrazol-4-yl)methyl]prop-2-enamide](/img/structure/B2484919.png)

![1-((1-(3,5-dimethoxybenzyl)piperidin-4-yl)methyl)-2-methyl-1H-benzo[d]imidazole oxalate](/img/structure/B2484922.png)

![(E)-1-(4-(5-chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one](/img/structure/B2484927.png)

![4-{[(2-Methyl-1,3-thiazol-4-yl)methyl]sulfanyl}benzoic acid](/img/structure/B2484928.png)